molecular formula C23H30N2O2S B1675466 Linarotene CAS No. 127304-28-3

Linarotene

Cat. No.: B1675466
CAS No.: 127304-28-3
M. Wt: 398.6 g/mol
InChI Key: KGRBTTOECAZCNW-LFVJCYFKSA-N
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Description

    (chemical formula:

    Linarotene: C23H30N2O2S\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{2}\text{S}C23​H30​N2​O2​S

    ) is a carotenoid derivative.
  • It is used as an antikeratinizing agent .
  • Antikeratinizing agents help reduce the thickness of the stratum corneum (the outermost layer of the skin), making them useful in treating skin conditions.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Linarotene are not widely available in the literature.
    • it is known that this compound was developed by Abbott Laboratories and Ortho-McNeil Inc.
    • Industrial production methods are proprietary and may not be publicly disclosed.
  • Chemical Reactions Analysis

    • Linarotene likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • The major products formed from these reactions would depend on the specific reaction pathways.
  • Scientific Research Applications

    • Linarotene’s applications extend to various fields:

        Dermatology: Due to its antikeratinizing properties, it may be used in topical formulations for skin disorders.

        Medicine: Research may explore its potential in treating skin conditions like psoriasis or keratosis.

        Chemistry: Scientists might study its reactivity and explore novel synthetic routes.

        Industry: this compound could find applications in cosmetic formulations or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which Linarotene exerts its effects remains an area of ongoing research.
    • It likely involves interactions with molecular targets related to keratinization and skin cell turnover.
    • Further studies are needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds to Linarotene.
    • Researchers may compare it with other carotenoids or antikeratinizing agents to highlight its uniqueness.

    Properties

    IUPAC Name

    4-methylsulfonyl-N-[(E)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylideneamino]aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N2O2S/c1-16(24-25-18-8-10-19(11-9-18)28(6,26)27)17-7-12-20-21(15-17)23(4,5)14-13-22(20,2)3/h7-12,15,25H,13-14H2,1-6H3/b24-16+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KGRBTTOECAZCNW-LFVJCYFKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=NNC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    398.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    127304-28-3
    Record name Linarotene [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127304283
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LINAROTENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WF2KTK27
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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